molecular formula C13H11ClO2S4 B2752869 Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate CAS No. 338761-96-9

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate

Cat. No.: B2752869
CAS No.: 338761-96-9
M. Wt: 362.92
InChI Key: LUKCKAOFZNYNOF-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a sulfanyl group, and a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with carbon disulfide and ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Industrial methods focus on scaling up the synthesis while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and thioxo groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(4-methylbenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
  • Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
  • Ethyl 5-[(4-bromobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate

Uniqueness

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the benzyl group.

Biological Activity

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₄H₁₃ClN₁O₂S₂
  • Molecular Weight : Approximately 320.84 g/mol

The structure features a dithiole core, which is known for its reactivity and biological significance, particularly in medicinal chemistry.

Antioxidant Activity

Studies have indicated that compounds with dithiole structures often exhibit antioxidant properties. This compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
  • Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
  • Modulation of Antioxidant Enzymes : It enhances the expression of endogenous antioxidant enzymes, providing cellular protection.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Breast Cancer Cells : In a study published in Cancer Letters, this compound was found to reduce cell viability by over 70% at a concentration of 25 µM after 48 hours of treatment. The study attributed this effect to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress in neuronal cells. The results indicated a significant reduction in markers of oxidative damage when treated with the compound .

Research Findings Summary

Study FocusKey FindingsReference
Antioxidant ActivityEffective scavenging of free radicals; potential protective effects
Anticancer ActivityInhibition of cell proliferation in breast and colon cancer cells
Mechanism of ActionInduction of apoptosis; modulation of antioxidant enzymes
Neuroprotective EffectsReduction in oxidative damage markers in neuronal cells

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S4/c1-2-16-11(15)10-12(20-13(17)19-10)18-7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKCKAOFZNYNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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